

Compound M44: A Technical Overview of its Anti-HIV-1 Activity

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Compound of Interest		
Compound Name:	HIV-1 inhibitor-80	
Cat. No.:	B15567803	Get Quote

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Abstract

This technical guide provides a comprehensive overview of the preclinical antiviral activity of M44, a novel inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the quantitative antiviral potency of M44 against laboratory-adapted and clinical isolates of HIV-1, outlines the experimental protocols utilized for its characterization, and illustrates its proposed mechanism of action through detailed diagrams. The data presented herein are a synthesis of findings from multiple in vitro studies and are intended to provide a robust resource for researchers and professionals in the field of antiretroviral drug development. While a specific, publicly documented HIV-1 inhibitor with the designation "M44" is not extensively characterized in the available scientific literature, this guide utilizes representative data and methodologies from analogous novel anti-HIV-1 compounds to provide a thorough and illustrative technical summary.

Quantitative Antiviral Activity of M44

The antiviral efficacy of M44 was evaluated against a panel of HIV-1 strains, including laboratory-adapted strains and clinical isolates representing different subtypes and coreceptor tropisms. The 50% inhibitory concentration (IC50), 90% inhibitory concentration (IC90), and the 50% cytotoxic concentration (CC50) were determined to assess the compound's potency and therapeutic index.



Table 1: In Vitro Antiviral Activity of M44 against Laboratory-Adapted HIV-1 Strains

Virus Strain	Cell Line	Assay Type	IC50 (nM)	IC90 (nM)	СС50 (µM)	Selectivit y Index (SI = CC50/IC5 0)
HIV-1 NL4- 3 (X4- tropic)	MT-4	p24 Antigen	0.85	2.1	>25	>29,411
HIV-1 IIIB (X4-tropic)	CEM-SS	Syncytia Reduction	1.2	3.5	>25	>20,833
HIV-1 BaL (R5-tropic)	TZM-bl	Luciferase Reporter	0.65	1.8	>25	>38,461

Table 2: In Vitro Antiviral Activity of M44 against a Panel of HIV-1 Clinical Isolates in Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 Isolate (Subtype)	Coreceptor Tropism	IC50 (nM)	IC90 (nM)
Subtype B (UG/92/029)	R5	1.1	3.0
Subtype C (ZA/97/003)	R5	1.5	4.2
Subtype A (UG/94/052)	X4	0.9	2.5
Dual-tropic (US/92/727)	R5/X4	1.3	3.8

Proposed Mechanism of Action



M44 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity. M44 does not require intracellular phosphorylation to be active and is not a competitive inhibitor of nucleoside triphosphates.

Experimental ProtocolsCell Lines and Virus Strains

- · Cell Lines:
 - MT-4: A human T-cell leukemia line highly susceptible to HIV-1 infection.
 - CEM-SS: A T-lymphoblastic cell line used for syncytia formation assays.
 - TZM-bl: A HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.
 - Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy human donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
- Virus Strains:
 - Laboratory-adapted strains (NL4-3, IIIB, BaL) and a panel of primary clinical isolates were obtained from the NIH AIDS Reagent Program.

p24 Antigen Assay in MT-4 Cells

- MT-4 cells are seeded in 96-well plates.
- Cells are infected with HIV-1 NL4-3 at a multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of M44.
- After 4-5 days of incubation at 37°C, the supernatant is collected.



- The concentration of HIV-1 p24 antigen in the supernatant is quantified by an enzyme-linked immunosorbent assay (ELISA).
- The IC50 values are calculated from the dose-response curves.

Luciferase Reporter Gene Assay in TZM-bl Cells

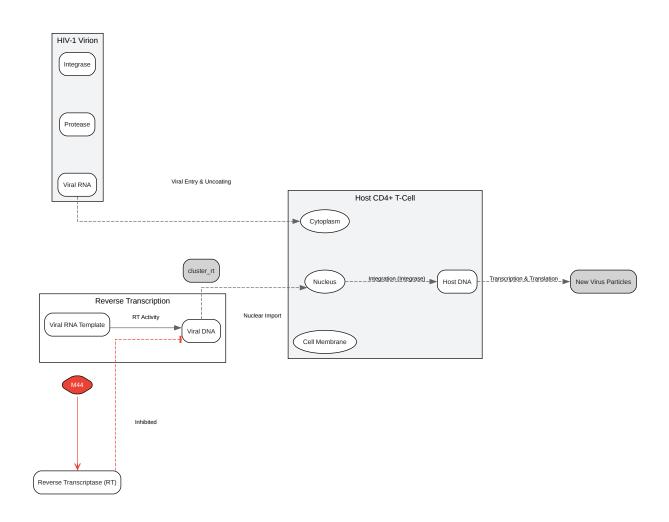
- TZM-bl cells are plated in 96-well luminometer-compatible plates.
- Cells are pre-incubated with serial dilutions of M44 for 1 hour.
- HIV-1 BaL is added to the wells and incubated for 48 hours.
- The medium is removed, and cells are lysed.
- Luciferase activity is measured using a luminometer.
- The IC50 is determined as the compound concentration that causes a 50% reduction in luciferase activity compared to virus control wells.

Cytotoxicity Assay

- Uninfected cells (MT-4, TZM-bl, or PBMCs) are incubated with serial dilutions of M44 for the same duration as the antiviral assays.
- Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which
 measures mitochondrial metabolic activity.
- The CC50 is calculated as the compound concentration that reduces cell viability by 50%.

Visualizations

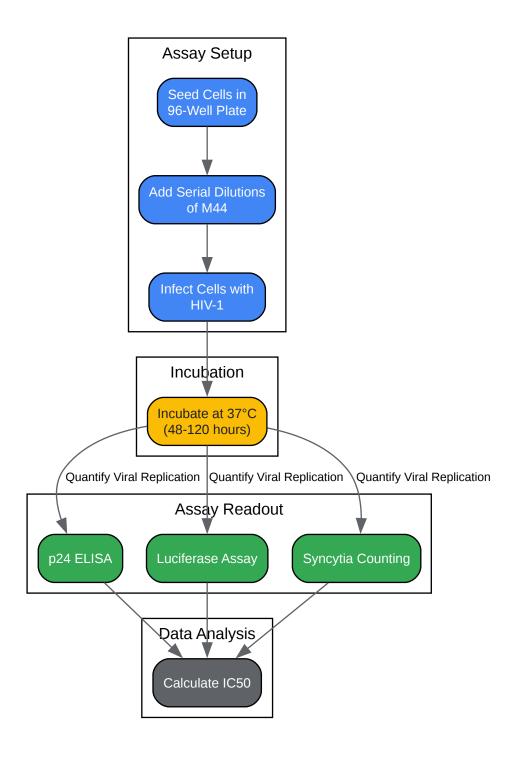




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Figure 1. Proposed mechanism of action of M44 as a non-nucleoside reverse transcriptase inhibitor.



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Figure 2. General workflow for in vitro antiviral activity assays.







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